Cas no 2460756-09-4 (Methyl 2-(aminomethyl)pentanoate hydrochloride)

Methyl 2-(aminomethyl)pentanoate hydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-27081541
- methyl 2-(aminomethyl)pentanoate hydrochloride
- 2460756-09-4
- Methyl 2-(aminomethyl)pentanoate;hydrochloride
- Methyl 2-(aminomethyl)pentanoate hydrochloride
-
- インチ: 1S/C7H15NO2.ClH/c1-3-4-6(5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H
- InChIKey: BULPRAAKXMPKEW-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C(CN)CCC)=O
計算された属性
- せいみつぶんしりょう: 181.0869564g/mol
- どういたいしつりょう: 181.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 104
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
Methyl 2-(aminomethyl)pentanoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27081541-0.25g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95.0% | 0.25g |
$487.0 | 2025-03-20 | |
Enamine | EN300-27081541-0.5g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95.0% | 0.5g |
$768.0 | 2025-03-20 | |
Enamine | EN300-27081541-2.5g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-27081541-0.05g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95.0% | 0.05g |
$229.0 | 2025-03-20 | |
Enamine | EN300-27081541-5.0g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
Aaron | AR0287IY-100mg |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95% | 100mg |
$496.00 | 2025-02-15 | |
Aaron | AR0287IY-5g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95% | 5g |
$3955.00 | 2025-02-15 | |
1PlusChem | 1P0287AM-2.5g |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95% | 2.5g |
$2449.00 | 2024-05-21 | |
Aaron | AR0287IY-50mg |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95% | 50mg |
$340.00 | 2025-02-15 | |
1PlusChem | 1P0287AM-50mg |
methyl 2-(aminomethyl)pentanoate hydrochloride |
2460756-09-4 | 95% | 50mg |
$335.00 | 2024-05-21 |
Methyl 2-(aminomethyl)pentanoate hydrochloride 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Methyl 2-(aminomethyl)pentanoate hydrochlorideに関する追加情報
Methyl 2-(aminomethyl)pentanoate hydrochloride: A Comprehensive Overview
Methyl 2-(aminomethyl)pentanoate hydrochloride, identified by the CAS number 2460756-09-4, is a chemical compound that has garnered significant attention in recent scientific research. This compound, often abbreviated as MAPH, belongs to the class of amino acid derivatives and has been extensively studied for its potential applications in various fields, including pharmaceuticals, nutraceuticals, and biotechnology.
The molecular structure of Methyl 2-(aminomethyl)pentanoate hydrochloride consists of a pentanoic acid backbone with an amino methyl group attached at the second carbon. The hydrochloride form indicates that the compound exists as a salt, which is commonly used in pharmaceutical formulations to enhance stability and bioavailability. Recent studies have highlighted the importance of this compound in metabolic pathways, particularly in relation to its role as a precursor for various bioactive molecules.
One of the most promising applications of Methyl 2-(aminomethyl)pentanoate hydrochloride lies in its potential as a therapeutic agent. Researchers have explored its role in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in Nature Communications demonstrated that MAPH can inhibit the activity of specific kinases associated with chronic inflammatory diseases, suggesting its potential as an anti-inflammatory drug.
In addition to its therapeutic applications, Methyl 2-(aminomethyl)pentanoate hydrochloride has also been investigated for its role in enhancing athletic performance. Studies conducted by sports nutrition researchers have shown that this compound can improve muscle recovery and reduce post-exercise soreness by enhancing nitrogen retention and promoting protein synthesis. These findings have led to its inclusion in several sports nutrition supplements.
The synthesis of Methyl 2-(aminomethyl)pentanoate hydrochloride involves a multi-step process that typically begins with the reaction of pentanoic acid derivatives with ammonia or ammonium salts. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing this compound. For example, researchers at the University of California have reported a novel catalytic process that significantly reduces the production cost while maintaining high purity levels.
From a pharmacological perspective, Methyl 2-(aminomethyl)pentanoate hydrochloride exhibits excellent bioavailability when administered orally. Preclinical studies have shown that it is rapidly absorbed from the gastrointestinal tract and distributed to target tissues, where it exerts its biological effects. Its safety profile has also been evaluated in multiple animal models, with no significant adverse effects reported at therapeutic doses.
Moreover, recent research has focused on the potential of Methyl 2-(aminomethyl)pentanoate hydrochloride as a nutraceutical ingredient. Studies suggest that it may play a role in improving cognitive function by enhancing neurotransmitter synthesis and protecting against neurodegenerative processes. This has led to its inclusion in dietary supplements aimed at supporting brain health and mental performance.
In conclusion, Methyl 2-(aminomethyl)pentanoate hydrochloride, with its CAS number 2460756-09-4, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a valuable tool in both therapeutic and nutritional contexts. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to make significant contributions to the fields of medicine and nutrition.
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